Structural Differentiation from the N-Methyl Analog: Free NH vs. N-Methyl on Phthalimide Core
The target compound (MW 413.45, C20H19N3O5S) contains a free NH at the phthalimide 2-position, whereas the closest commercially available analog, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide (CAS 1048661-17-1, MW 427.48, C21H21N3O5S), bears an N-methyl substituent. This single methylation event increases molecular weight by 14.03 Da and eliminates one hydrogen-bond donor from the pharmacophore. In the 1,3-dioxoisoindoline-5-carboxamide series, the presence of a free NH has been correlated with improved T-type calcium channel blocking potency; the most active compound in the KIST library (4d, IC50 = 0.93 µM) retains a free NH, while N-alkylated derivatives generally exhibit reduced activity [1]. The N-methyl analog lacks reported biological data, making the free-NH compound the preferred choice for target-engagement assays where a hydrogen-bond donor is predicted to be pharmacophorically relevant. [1]
| Evidence Dimension | Hydrogen-bond donor count and molecular weight |
|---|---|
| Target Compound Data | MW = 413.45 g/mol; HBD count = 2 (phthalimide NH + amide NH) |
| Comparator Or Baseline | N-methyl analog (CAS 1048661-17-1): MW = 427.48 g/mol; HBD count = 1 (amide NH only) |
| Quantified Difference | ΔMW = +14.03 g/mol; loss of 1 HBD |
| Conditions | Structural comparison based on InChI-Key and SMILES annotations from vendor datasheets |
Why This Matters
For computational docking and pharmacophore-guided screening, the additional HBD in the target compound may enable binding interactions that the N-methyl analog cannot recapitulate, directly impacting hit identification outcomes.
- [1] Kim HS, Kim Y, Doddareddy MR, et al. Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2007;17(2):476-481. PMID: 17092715. View Source
